2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile
Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a heterocyclic compound that features a triazine ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with benzonitrile under specific conditions. One common method includes the use of a solvent such as dioxane and a base like sodium carbonate, with the reaction carried out at elevated temperatures . Another approach involves the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine, which is then reacted with guanidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazine ring.
Electrophilic addition: The triazine ring can undergo electrophilic addition reactions, particularly with electrophiles that target the nitrogen atoms.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids, and various nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or dioxane and temperatures ranging from room temperature to elevated levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while cyclization reactions can produce complex fused ring systems .
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antibacterial and anticancer agent due to its ability to inhibit key biological targets
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in antibacterial applications, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: Shares the triazine core but lacks the benzonitrile moiety.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with both triazine and coumarin structures.
4-Phenylthiazolyl-1,3,5-triazine: Contains a phenylthiazole group attached to the triazine ring.
Uniqueness
2-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is unique due to its combination of the triazine ring with a benzonitrile moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-5-6-3-1-2-4-7(6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLHJZIXSPTWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300267 | |
Record name | 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4784-15-0 | |
Record name | NSC135752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.